molecular formula C7H16ClNO2 B13621596 [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride

Cat. No.: B13621596
M. Wt: 181.66 g/mol
InChI Key: JFHRYDDMFWSXEZ-UOERWJHTSA-N
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Description

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methoxy group and a methyl group

Preparation Methods

The synthesis of [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.

    Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.

    Methylation: Addition of a methyl group at the 1-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride can be compared with similar compounds such as:

    (2S,4R)-4-methylglutamate: Known for its activity at kainate receptors.

    (2S,4R)-4-methoxy-2-methylpiperidine hydrochloride: Shares structural similarities but differs in its chemical properties and applications.

    1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound with a pyrrolidine ring, used in different chemical contexts .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1

InChI Key

JFHRYDDMFWSXEZ-UOERWJHTSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)OC.Cl

Canonical SMILES

CN1CC(CC1CO)OC.Cl

Origin of Product

United States

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